molecular formula C12H9BrN4O B12914612 4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5417-91-4

4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B12914612
CAS No.: 5417-91-4
M. Wt: 305.13 g/mol
InChI Key: IBXLDXWVANGZQD-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of 4-bromophenol with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Substitution Reaction: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where 4-bromophenol reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate cell growth and differentiation.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells through the inhibition of specific protein kinases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with anticancer properties.

    Quinazoline: Known for its use in anticancer drugs like gefitinib and erlotinib.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antiviral properties.

Uniqueness

4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromophenoxy group, which enhances its reactivity and potential for various modifications. This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and selectivity.

Properties

CAS No.

5417-91-4

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

IBXLDXWVANGZQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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